molecular formula C18H18N4O2S B2714878 1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea CAS No. 1021082-07-4

1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea

Cat. No.: B2714878
CAS No.: 1021082-07-4
M. Wt: 354.43
InChI Key: FIYIBZDAWIDRBC-UHFFFAOYSA-N
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Description

1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyridazine ring, and a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a condensation reaction between a hydrazine derivative and a diketone.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyridazine.

    Attachment of the Urea Moiety: The urea moiety is attached through a reaction between an isocyanate and an amine derivative of the pyridazine-thiophene intermediate.

    Final Coupling: The final step involves the coupling of the urea intermediate with m-tolyl isocyanate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyridazine ring can produce dihydropyridazines.

Scientific Research Applications

1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-phenylurea: Similar structure but with a phenyl group instead of an m-tolyl group.

    1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of an m-tolyl group.

    1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(o-tolyl)urea: Similar structure but with an o-tolyl group instead of an m-tolyl group.

Uniqueness

The uniqueness of 1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the m-tolyl group, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13-4-2-5-14(12-13)20-18(23)19-9-10-24-17-8-7-15(21-22-17)16-6-3-11-25-16/h2-8,11-12H,9-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYIBZDAWIDRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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